tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyethylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(8-12-6-7-14-5)10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWMAVGHHLPLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCOC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of the Propanoic Acid Backbone
The tert-butyl ester group is typically introduced via acid-catalyzed esterification or carbodiimide-mediated coupling. For example, 3-amino-2-methylpropanoic acid can react with tert-butanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A modified procedure from demonstrates this:
Procedure :
10 g (32.86 mmol) of (2S)-3-di(tert-butyloxycarbonylamino)propanoic acid was dissolved in 150 mL dry dichloromethane (DCM) with 17.17 mL (98.57 mmol) N,N-diisopropylethylamine (DIPEA), 7.56 g (39.43 mmol) EDC·HCl, and 5.33 g (39.43 mmol) hydroxybenzotriazole (HOBt). After 24 hours at room temperature, the mixture was washed with citric acid and sodium carbonate, yielding 9 g (83%) of the tert-butyl ester intermediate.
Key Insight : The use of HOBt suppresses racemization, critical for maintaining stereochemical integrity in chiral centers.
Introduction of the 2-Methoxyethylamino Group
The 2-methoxyethylamino moiety is introduced via nucleophilic substitution or reductive amination. A two-step approach involving Boc protection followed by alkylation is widely adopted:
Boc Protection of the Amine
The amine group in 3-amino-2-methylpropanoate is protected using di-tert-butyl dicarbonate (Boc₂O). As detailed in, this step ensures chemoselectivity during subsequent reactions:
Procedure :
6.5 g (62.43 mmol) of (S)-2,3-diaminopropionic acid monohydrochloride was dissolved in water/1,4-dioxane with 52.45 g NaHCO₃. Boc₂O (40.88 g) in dioxane was added dropwise over 30 minutes, yielding 15 g (78%) of Boc-protected intermediate after extraction.
Alkylation with 2-Methoxyethyl Bromide
The Boc-protected amine undergoes alkylation with 2-methoxyethyl bromide. A protocol adapted from illustrates this:
Procedure :
0.5 g (1.29 mmol) of Boc-protected 3-amino-2-methylpropanoate was dissolved in 10 mL tetrahydrofuran (THF) with 450 µL (2.57 mmol) DIPEA. 2-Methoxyethyl bromide (1.55 mmol) was added, and the reaction stirred for 24 hours. Purification via silica-gel chromatography (2–10% DCM/MeOH) yielded 0.263 g (76%) of the alkylated product.
Optimization Note : Microwave irradiation at 120°C reduced reaction times from 24 hours to 1.5 hours in analogous syntheses.
Deprotection and Final Product Isolation
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A representative method from involves:
Procedure :
9 g of Boc-protected intermediate was stirred in 20 mL DCM with 20 mL TFA at 0°C for 30 minutes. After neutralization with 2 M ammonia, the product was isolated via cation exchange chromatography, yielding 5.1 g (71%) of the deprotected amine.
Comparative Analysis of Methodologies
The table below summarizes key reaction conditions and yields from analogous syntheses:
Critical Observations :
-
Prolonged reaction times (24 hours) in alkylation steps are necessary for complete conversion.
-
Microwave irradiation enhances reaction efficiency but may reduce yields due to side reactions.
Stereochemical Considerations
The stereochemistry at the 2-methyl position is preserved using chiral auxiliaries or enantioselective catalysts. For instance, the use of (S)-2,3-diaminopropionic acid in ensures the (S)-configuration at the α-carbon. Racemization is minimized by avoiding strong bases and high temperatures during esterification.
Industrial-Scale Adaptations
Multigram-scale syntheses require modifications for cost and safety:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The tert-butyl ester framework is common among analogs, but substituents on the amino group significantly alter properties. Key comparisons include:
Key Observations :
- Polarity: The 2,2-dimethoxyethylamino analog (C₁₂H₂₅NO₄) exhibits higher hydrophilicity due to two methoxy groups, enhancing solubility in polar solvents .
- Synthetic Utility: tert-Butyl esters with branched or extended alkyl chains (e.g., diethylamino-pentylamino) are valued for modular drug design, enabling tailored pharmacokinetic profiles .
Biological Activity
The biological activity of tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate is primarily attributed to its molecular structure and functional groups. The compound's mechanism of action involves:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
- Hydrolysis: The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes and receptors in biological systems.
- Enzyme Interactions: The compound can interact with specific enzymes, potentially modulating their activity.
Enzyme-Substrate Interactions
This compound has shown promise as a probe for studying enzyme-substrate interactions. It is particularly relevant in the investigation of esterases and amidases due to its structural features that facilitate binding interactions with these enzymes.
Metabolic Stability
While specific data on this compound is limited, studies on similar tert-butyl compounds provide insights into its potential metabolic behavior:
- Oxidation: The major route of metabolism for tert-butyl compounds often involves oxidation to the corresponding alcohol product .
- Cytochrome P450 Involvement: Oxidative metabolism of tert-butyl compounds can be attributed to multiple Cytochrome P450 isoforms, including CYPs 3A4/5, 2D6, 2C9, and 1A2 .
Comparative Metabolic Stability
To illustrate the potential metabolic stability of this compound, we can compare it to similar compounds:
| Compound | Half-life in Human Liver Microsomes (min) |
|---|---|
| tert-Butyl compound | 63 |
| Trifluoromethylcyclopropyl analog | 114 |
This data suggests that modifications to the tert-butyl group can significantly impact metabolic stability .
Potential Therapeutic Applications
While specific therapeutic applications of this compound have not been directly reported, its structural features suggest potential uses in:
- Drug Discovery: The compound's ability to interact with biological targets suggests potential therapeutic applications.
- Enzyme Inhibition Studies: Its interaction with esterases and amidases makes it a valuable tool in enzyme inhibition research.
- Prodrug Development: The ester group's susceptibility to hydrolysis could be exploited in prodrug design.
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- Specific enzyme interaction studies
- In vivo metabolic profiling
- Structure-activity relationship (SAR) studies with structural analogs
- Potential therapeutic applications in various disease models
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via protection of the amine group using tert-butyl chloroformate (Boc anhydride) in the presence of a base such as potassium tert-butoxide. Solvent choice (e.g., THF vs. dichloromethane) and temperature (0–25°C) critically impact reaction efficiency. For instance, THF enhances solubility of intermediates, while lower temperatures minimize side reactions. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar Boc-protected amines. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1H NMR) and 28–30 ppm (13C NMR). The ester carbonyl resonates at ~170 ppm in 13C NMR.
- IR Spectroscopy : The Boc carbamate C=O stretch appears near 1680–1720 cm⁻¹, while the ester carbonyl is observed at 1730–1760 cm⁻¹. Baseline correction and solvent subtraction (e.g., using dried KBr pellets) improve signal clarity .
Q. What role does this compound play in peptide synthesis, and how does its structure prevent undesired side reactions?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amine during solid-phase peptide synthesis, preventing premature coupling or oxidation. The methylpropanoate ester enhances solubility in organic solvents, facilitating stepwise elongation. Deprotection under mild acidic conditions (e.g., TFA/DCM) selectively removes the Boc group without hydrolyzing the ester .
Advanced Research Questions
Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Tools like the Reaction Path Finder (ICReDD) integrate machine learning with experimental data to predict solvent effects, catalytic activity, and side-product formation. For example, simulations of base-solvent interactions can prioritize potassium tert-butoxide/THF over alternative systems .
Q. How should researchers resolve contradictions in reported yields for this compound across studies?
- Methodological Answer : Conduct a Design of Experiments (DOE) to isolate critical variables:
- Purity of Starting Materials : Use HPLC to verify amine precursor purity.
- Moisture Control : Anhydrous solvents and inert atmosphere (N₂/Ar) prevent hydrolysis.
- Catalyst Screening : Test bases (e.g., NaHCO₃ vs. KOtBu) to identify yield optima.
Contradictions often arise from unaccounted variables like trace water or impurities, which DOE systematically addresses .
Q. How can structural modifications enhance the solubility and bioactivity of derivatives of this compound?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., hydroxyl or fluorinated substituents) at the methoxyethyl chain. For example, replacing methoxy with trifluoroethoxy improves aqueous solubility while retaining Boc stability.
- Bioactivity : Compare analogs like methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate (CAS 886366-46-7) to assess structure-activity relationships (SAR). Fluorine’s electron-withdrawing effects can enhance binding affinity in enzyme inhibition assays .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of the Boc group in this compound under basic conditions?
- Methodological Answer : Stability discrepancies arise from differences in base strength and solvent polarity. For example, in weakly basic aqueous media (pH 8–9), the Boc group remains intact, but strong bases (e.g., NaOH in THF/water) induce cleavage. Validate stability via controlled experiments: incubate the compound in varying pH buffers and monitor degradation via LC-MS .
Methodological Tables
| Variable | Impact on Synthesis | Optimal Condition | Reference |
|---|---|---|---|
| Solvent Polarity | Higher polarity improves intermediate solubility | THF (ε = 7.6) | |
| Base Strength | Strong bases (KOtBu) accelerate coupling | 0.5 eq. KOtBu in THF | |
| Deprotection Acid | TFA selectively removes Boc group | 20% TFA in DCM (30 min, 0°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
